1-Adamantylsulfamoylchlorid
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Overview
Description
1-Adamantylsulfamoylchlorid is a chemical compound characterized by the presence of an adamantyl group attached to a sulfamoyl chloride moiety The adamantyl group, derived from adamantane, is a bulky, diamondoid structure that imparts unique steric properties to the compound
Preparation Methods
The synthesis of 1-Adamantylsulfamoylchlorid typically involves the reaction of adamantylamine with chlorosulfonic acid. The reaction proceeds under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction parameters to enhance yield and purity.
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Synthetic Route
Reactants: Adamantylamine and chlorosulfonic acid.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere to prevent moisture interference. The temperature is maintained at a moderate level to control the reaction rate.
Catalysts: In some cases, catalysts such as Lewis acids may be used to facilitate the reaction.
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Industrial Production
Scale-Up: Industrial production involves scaling up the laboratory synthesis while maintaining stringent control over reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
1-Adamantylsulfamoylchlorid undergoes various chemical reactions, including substitution, oxidation, and reduction. These reactions are influenced by the steric and electronic properties of the adamantyl group.
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Substitution Reactions
Reagents: Common reagents include nucleophiles such as amines and alcohols.
Conditions: Reactions are typically carried out in polar solvents under mild conditions.
Products: Substitution reactions yield derivatives such as 1-adamantylsulfamides and 1-adamantylsulfonates.
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Oxidation Reactions
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Reactions are conducted under controlled temperature and pH conditions.
Products: Oxidation leads to the formation of sulfonic acid derivatives.
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Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride.
Conditions: Reactions are performed under anhydrous conditions to prevent hydrolysis.
Products: Reduction yields amine derivatives.
Scientific Research Applications
1-Adamantylsulfamoylchlorid has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
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Chemistry
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Catalysis: Serves as a ligand in catalytic systems for various organic transformations.
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Biology
Bioconjugation: Utilized in the modification of biomolecules for studying biological processes.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, aiding in the study of enzyme mechanisms.
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Medicine
Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals.
Antiviral Agents: Investigated for its antiviral properties against specific pathogens.
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Industry
Materials Science: Used in the development of advanced materials with unique properties.
Polymer Chemistry: Incorporated into polymer systems to enhance performance characteristics.
Mechanism of Action
The mechanism of action of 1-Adamantylsulfamoylchlorid is primarily attributed to its ability to interact with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.
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Molecular Targets
Enzymes: Inhibits enzyme activity by binding to the active site or allosteric sites.
Receptors: Modulates receptor activity by acting as an agonist or antagonist.
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Pathways
Signal Transduction: Interferes with signaling pathways by inhibiting key enzymes or receptors.
Metabolic Pathways: Alters metabolic pathways by inhibiting enzymes involved in critical steps.
Comparison with Similar Compounds
1-Adamantylsulfamoylchlorid can be compared with other adamantyl derivatives to highlight its unique properties.
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Similar Compounds
1-Adamantylamine: A precursor in the synthesis of this compound.
1-Adamantylsulfonic Acid: An oxidation product of this compound.
1-Adamantylcarboxylic Acid: Another adamantyl derivative with different functional groups.
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Uniqueness
Steric Properties: The bulky adamantyl group provides unique steric hindrance, influencing reactivity and selectivity.
Functional Group: The sulfamoyl chloride group imparts distinct chemical reactivity compared to other functional groups.
Properties
Molecular Formula |
C10H16ClNO2S |
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Molecular Weight |
249.76 g/mol |
IUPAC Name |
N-(1-adamantyl)sulfamoyl chloride |
InChI |
InChI=1S/C10H16ClNO2S/c11-15(13,14)12-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,12H,1-6H2 |
InChI Key |
RETPRRFLMYMURS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)Cl |
Origin of Product |
United States |
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